1,3-Dimethyl 2-(3-nitropyridin-4-yl)propanedioate
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Overview
Description
1,3-Dimethyl 2-(3-nitropyridin-4-yl)propanedioate is a chemical compound that has garnered attention in various fields of research due to its unique chemical structure and potential biological activities. It is characterized by the presence of a nitropyridine moiety attached to a propanedioate backbone, which imparts distinct chemical properties to the compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dimethyl 2-(3-nitropyridin-4-yl)propanedioate typically involves the reaction of 3-nitropyridine-4-carboxylic acid with dimethyl malonate under specific conditions. The reaction is often catalyzed by a base such as sodium ethoxide or potassium carbonate, and the mixture is refluxed in an appropriate solvent like ethanol or methanol . The reaction proceeds through the formation of an ester intermediate, which is subsequently purified to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques such as crystallization or chromatography is common to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
1,3-Dimethyl 2-(3-nitropyridin-4-yl)propanedioate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The ester groups can be hydrolyzed to carboxylic acids under acidic or basic conditions.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium hydroxide or hydrochloric acid for hydrolysis.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
Amino derivatives: Formed by the reduction of the nitro group.
Carboxylic acids: Formed by the hydrolysis of ester groups.
Substituted pyridines: Formed by nucleophilic substitution reactions.
Scientific Research Applications
1,3-Dimethyl 2-(3-nitropyridin-4-yl)propanedioate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1,3-Dimethyl 2-(3-nitropyridin-4-yl)propanedioate involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The compound may also inhibit specific enzymes or receptors, leading to its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Dimethyl malonate: Shares the ester functional groups but lacks the nitropyridine moiety.
3-Nitropyridine-4-carboxylic acid: Contains the nitropyridine moiety but lacks the ester groups.
Methyl 2-(3-nitropyridin-4-yl)acetate: Similar structure but with a different ester configuration.
Uniqueness
1,3-Dimethyl 2-(3-nitropyridin-4-yl)propanedioate is unique due to the combination of the nitropyridine moiety and the propanedioate backbone. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .
Properties
IUPAC Name |
dimethyl 2-(3-nitropyridin-4-yl)propanedioate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O6/c1-17-9(13)8(10(14)18-2)6-3-4-11-5-7(6)12(15)16/h3-5,8H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABEKXTHLCPDVMX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=C(C=NC=C1)[N+](=O)[O-])C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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